2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
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Description
2-[4-(4-benzoylbenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C25H20FN3O2S and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.12602622 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a piperazinyl benzothiazole structure have been reported to exhibit anticancer and antibacterial activities, suggesting that their targets may be related to these biological processes.
Mode of Action
It is known that piperazine derivatives can interact with various biological targets, modulating their activity . The benzothiazole moiety is also a common structural unit in pharmacological drugs and is known to exhibit good biological activity .
Biochemical Pathways
Given the reported anticancer and antibacterial activities of similar compounds , it can be inferred that the compound may interfere with pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity towards various human cancer cell lines and antibacterial activity .
Properties
IUPAC Name |
[4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c26-20-10-11-21-22(16-20)32-25(27-21)29-14-12-28(13-15-29)24(31)19-8-6-18(7-9-19)23(30)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHPKCJWYGHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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